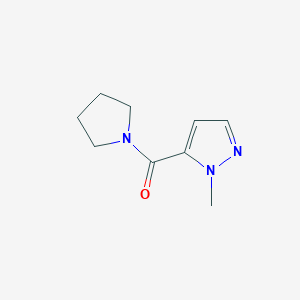
1-methyl-5-(pyrrolidine-1-carbonyl)-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-methyl-5-(pyrrolidine-1-carbonyl)-1H-pyrazole (1-MPCP) is a heterocyclic compound that has been studied for its potential applications in various scientific research fields. 1-MPCP is a pyrazole-based compound, which contains a nitrogen atom in its ring structure. This nitrogen atom is responsible for its unique chemical properties and has made 1-MPCP a suitable choice for a variety of research applications.
Wissenschaftliche Forschungsanwendungen
1-methyl-5-(pyrrolidine-1-carbonyl)-1H-pyrazole has been studied for its potential applications in various scientific research fields. It has been used as a catalyst in organic synthesis, as a ligand in coordination chemistry, and as a reagent in analytical chemistry. Additionally, 1-methyl-5-(pyrrolidine-1-carbonyl)-1H-pyrazole has been studied for its potential applications in drug discovery and development, as it has been shown to interact with various biological targets.
Wirkmechanismus
The mechanism of action of 1-methyl-5-(pyrrolidine-1-carbonyl)-1H-pyrazole is not fully understood. However, it is believed that the nitrogen atom in its ring structure is responsible for its unique chemical properties. This nitrogen atom is able to form hydrogen bonds with other molecules, which allows 1-methyl-5-(pyrrolidine-1-carbonyl)-1H-pyrazole to interact with various biological targets.
Biochemical and Physiological Effects
1-methyl-5-(pyrrolidine-1-carbonyl)-1H-pyrazole has been shown to interact with various biological targets, including enzymes, receptors, and ion channels. It has been shown to modulate the activity of these targets, which can lead to changes in biochemical and physiological processes. Additionally, 1-methyl-5-(pyrrolidine-1-carbonyl)-1H-pyrazole has been studied for its potential applications in drug discovery and development, as it has been shown to interact with various biological targets.
Vorteile Und Einschränkungen Für Laborexperimente
1-methyl-5-(pyrrolidine-1-carbonyl)-1H-pyrazole is a versatile compound that can be used in a variety of laboratory experiments. It is relatively easy to synthesize and has a high yield. Additionally, 1-methyl-5-(pyrrolidine-1-carbonyl)-1H-pyrazole has been shown to interact with various biological targets, which makes it a suitable choice for drug discovery and development. However, 1-methyl-5-(pyrrolidine-1-carbonyl)-1H-pyrazole is relatively unstable and can degrade over time, which can limit its use in certain experiments.
Zukünftige Richtungen
1-methyl-5-(pyrrolidine-1-carbonyl)-1H-pyrazole has potential applications in a variety of scientific research fields. Future research should focus on further understanding the mechanism of action of 1-methyl-5-(pyrrolidine-1-carbonyl)-1H-pyrazole and its interactions with various biological targets. Additionally, further research should be conducted to explore the potential applications of 1-methyl-5-(pyrrolidine-1-carbonyl)-1H-pyrazole in drug discovery and development. Additionally, research should be conducted to improve the stability of 1-methyl-5-(pyrrolidine-1-carbonyl)-1H-pyrazole and to develop new synthesis methods for the compound. Finally, 1-methyl-5-(pyrrolidine-1-carbonyl)-1H-pyrazole could be further studied for its potential applications in other scientific research fields, such as biochemistry, pharmacology, and materials science.
Synthesemethoden
1-methyl-5-(pyrrolidine-1-carbonyl)-1H-pyrazole can be synthesized using a variety of methods. The most common method is the reaction of pyrrolidine-1-carbonyl chloride (PCC) and 1-methylpyrazole (1-MP). The reaction is typically carried out in an organic solvent, such as dichloromethane, and is catalyzed by a base, such as potassium carbonate. The reaction yields 1-methyl-5-(pyrrolidine-1-carbonyl)-1H-pyrazole in a high yield and can be completed in a relatively short time.
Eigenschaften
IUPAC Name |
(2-methylpyrazol-3-yl)-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O/c1-11-8(4-5-10-11)9(13)12-6-2-3-7-12/h4-5H,2-3,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LARSAWNACGXSLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(=O)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-5-(pyrrolidine-1-carbonyl)-1H-pyrazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[1-(3,4-dimethylphenyl)-4-methyl-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B6496526.png)
![2-[1-(3,4-dimethylphenyl)-4-methyl-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]-N-(propan-2-yl)acetamide](/img/structure/B6496527.png)
![N-(2-methoxyethyl)-2-[1-(2-methylphenyl)-7-oxo-4-(propan-2-yl)-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]acetamide](/img/structure/B6496531.png)
![1-(3,4-dimethylphenyl)-6-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-4-(propan-2-yl)-1H,6H,7H-pyrazolo[3,4-d]pyridazin-7-one](/img/structure/B6496533.png)
![2-[1-(3,4-dimethylphenyl)-7-oxo-4-(propan-2-yl)-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B6496539.png)
![N-(6-chloro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-1,5-dimethyl-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B6496548.png)
![N-[2-(diethylamino)ethyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B6496553.png)
![N-[2-(diethylamino)ethyl]-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B6496564.png)
![methyl 1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxylate](/img/structure/B6496577.png)
![N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-5-methyl-1,2-oxazole-3-carboxamide hydrochloride](/img/structure/B6496581.png)
![N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-5-methyl-1,2-oxazole-3-carboxamide hydrochloride](/img/structure/B6496586.png)
![N-[(1Z)-1,2-dihydroacenaphthylen-1-ylidene]hydroxylamine](/img/structure/B6496592.png)
![2-[2-(4-methoxy-3-methylphenyl)acetamido]thiophene-3-carboxamide](/img/structure/B6496614.png)
![(2E)-2-{[(3-bromophenyl)formamido]imino}-2H-chromene-3-carboxamide](/img/structure/B6496618.png)